molecular formula C8H4BrF5O B2382269 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene CAS No. 2166881-48-5

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene

Cat. No.: B2382269
CAS No.: 2166881-48-5
M. Wt: 291.015
InChI Key: IZAVEBOXQJTVDD-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(difluoromethyl)-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acids or quinones.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and fluorinated groups enhance its reactivity and binding affinity to target molecules. The compound can inhibit enzymes or disrupt cellular pathways by forming stable complexes with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorobenzoic acid
  • 2-Bromo-4-(difluoromethyl)benzotrifluoride
  • 2-Bromo-4,6-difluoroaniline

Uniqueness

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-3-4(7(10)11)1-2-6(5)15-8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAVEBOXQJTVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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